Naphthalene, 1-(2,6-dimethylphenyl)-
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Overview
Description
Naphthalene, 1-(2,6-dimethylphenyl)- is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a naphthalene core substituted with a 2,6-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene, 1-(2,6-dimethylphenyl)- typically involves the coupling of naphthalene derivatives with 2,6-dimethylphenyl groups. One common method is the Suzuki–Miyaura coupling reaction, which employs palladium catalysts and boron reagents . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of Naphthalene, 1-(2,6-dimethylphenyl)- may involve large-scale coupling reactions using similar methodologies as in laboratory synthesis but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Naphthalene, 1-(2,6-dimethylphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it to dihydro or tetrahydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce halogenated or nitrated derivatives.
Scientific Research Applications
Naphthalene, 1-(2,6-dimethylphenyl)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: This compound can serve as a fluorescent marker or probe in biological studies due to its aromatic structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Naphthalene, 1-(2,6-dimethylphenyl)- involves its interaction with molecular targets through π-π stacking and hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards various biological targets. The pathways involved may include signal transduction and metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Naphthalene, 2,6-dimethyl-: Similar in structure but lacks the 1-(2,6-dimethylphenyl) substitution.
1,8-Naphthalimide derivatives: These compounds share the naphthalene core but have different functional groups attached, leading to varied applications.
Uniqueness
Naphthalene, 1-(2,6-dimethylphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other naphthalene derivatives may not be suitable.
Properties
CAS No. |
147424-62-2 |
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Molecular Formula |
C18H16 |
Molecular Weight |
232.3 g/mol |
IUPAC Name |
1-(2,6-dimethylphenyl)naphthalene |
InChI |
InChI=1S/C18H16/c1-13-7-5-8-14(2)18(13)17-12-6-10-15-9-3-4-11-16(15)17/h3-12H,1-2H3 |
InChI Key |
FCPZCDRCVFKPGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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